molecular formula C15H11ClN2O2 B5589409 1-(5-chloro-2-methoxybenzoyl)-1H-benzimidazole

1-(5-chloro-2-methoxybenzoyl)-1H-benzimidazole

Cat. No. B5589409
M. Wt: 286.71 g/mol
InChI Key: GOANEJUYIDYXTL-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxybenzoyl)-1H-benzimidazole is a chemical compound belonging to the benzimidazole class, often researched for its potential applications in medicinal chemistry and material sciences.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds like 1-(5-chloro-2-methoxybenzoyl)-1H-benzimidazole, typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. This process often employs techniques such as cyclization and aromatic substitutions to achieve the desired molecular structure (Gowda et al., 2009).

Molecular Structure Analysis

Benzimidazole derivatives are characterized by their distinct bicyclic structure, consisting of a fused imidazole ring with a benzene ring. The presence of substituents like chloro and methoxy groups significantly influences the molecular geometry and electronic distribution within the molecule, affecting its chemical behavior and biological activity (Cui Ya-r, 2013).

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, including nucleophilic substitutions and ring-closing reactions. The presence of electron-withdrawing or donating groups can modulate the reactivity of these compounds (Sparke et al., 2010).

Physical Properties Analysis

The physical properties of benzimidazole derivatives like melting point, solubility, and crystalline structure are influenced by their molecular structure. Substituents such as chloro and methoxy groups impact these physical characteristics by altering intermolecular forces and molecular symmetry (Kazak et al., 2006).

Chemical Properties Analysis

The chemical properties of 1-(5-chloro-2-methoxybenzoyl)-1H-benzimidazole, such as acidity/basicity, reactivity with other chemicals, and stability, are governed by the electronic nature of the benzimidazole core and its substituents. These properties are crucial in determining the compound's suitability for various applications in chemistry and pharmacology (Hu et al., 2015).

Mechanism of Action

1-(5-chloro-2-methoxybenzoyl)-2-ethylpiperidine acts as a positive allosteric modulator of the AMPA receptor, a subtype of glutamate receptor. It enhances the activity of AMPA receptors by increasing the binding affinity of glutamate and prolonging the opening of the ion channel.

Safety and Hazards

The safety data sheet for a related compound, 5-CHLORO-2-METHOXYBENZOYL CHLORIDE, indicates that it causes severe skin burns and eye damage . It’s important to handle such compounds with care, using appropriate personal protective equipment .

properties

IUPAC Name

benzimidazol-1-yl-(5-chloro-2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-20-14-7-6-10(16)8-11(14)15(19)18-9-17-12-4-2-3-5-13(12)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOANEJUYIDYXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641118
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Benzoimidazol-1-yl-(5-chloro-2-methoxy-phenyl)-methanone

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